N-Methyl-D-glucamine Hydrochloride

Overview

Description

N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent . Salts of N-Methyl-D-glucamine have also been used for X-ray contrast media and nuclear imaging agents .

Synthesis Analysis

N-Methyl-D-glucamine acts as a catalyst in one-pot synthesis of pyranopyrazole derivatives . It has also been used in the functionalization of graphene oxide, resulting in the synthesis of NMDG@GO for further use in studies .

Molecular Structure Analysis

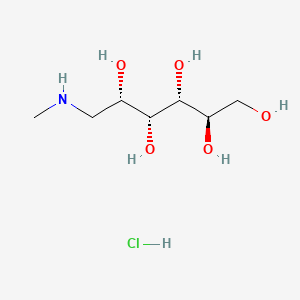

The molecular formula of this compound is C7H18ClNO5 . The IUPAC name is (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride . The InChI is InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H/t4-,5+,6+,7+;/m0./s1 .

Chemical Reactions Analysis

N-Methyl-D-glucamine has been used in the preparation of acute brain slices using an optimized N-Methyl-D-glucamine protective recovery method . This method has been validated for enhancing neuronal preservation and overall brain slice viability .

Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its molecular weight is 231.67 g/mol .

Scientific Research Applications

Antidepressant Effects and Mechanisms

N-Methyl-D-glucamine hydrochloride, in the form of ketamine hydrochloride, has been studied for its potential antidepressant effects. Research indicates significant improvement in depressive symptoms within 72 hours after administration in subjects with depression, suggesting a role for NMDA receptor-modulating drugs in depression treatment (Berman et al., 2000).

Cardiotoxicity Evaluation

Studies have also focused on evaluating the cardiotoxicity of N-Methyl-glucamine in its form as N-Methyl-glucamine antimoniate. Electrocardiographic readings in patients with acute cutaneous leishmaniasis showed no alterations indicative of myocardial toxicity, despite its therapeutic efficacy in healing cutaneous sores (García Muller et al., 1982).

Treatment of Cutaneous Leishmaniasis

N-Methyl-glucamine antimoniate has been compared with recombinant interferon-γ in treating cutaneous leishmaniasis. The study found that N-Methyl-glucamine antimoniate was highly effective and superior to interferon-γ in treating lesions caused by Leishmania tropica (Harms et al., 1991).

Analgesic and Anesthetic Applications

Research has investigated the use and efficacy of low-dose ketamine, an NMDA receptor antagonist derived from this compound, in managing acute postoperative pain. It provides insights into the analgesic properties of ketamine and its potential role in postoperative pain management (Schmid et al., 1999).

Chelation and Heavy Metal Detoxification

Studies have evaluated the efficacy of dithiocarbamates, derivatives of N-Methyl-D-glucamine, in chelating heavy metals and facilitating their excretion. These compounds significantly enhance the biliary excretion of heavy metals like cadmium without influencing urinary excretion, offering a potential therapeutic approach to heavy metal detoxification (Kojima et al., 1986).

Mechanism of Action

Target of Action

N-Methyl-D-glucamine Hydrochloride, also known as Meglumine, is a sorbitol-derived amino sugar . It is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent .

Mode of Action

It is known to act as a catalyst in one-pot synthesis of pyranopyrazole derivatives .

Biochemical Pathways

It is used in the development of various resins and gels containing n-methyl-d-glucamine to remove different oxyanions .

Pharmacokinetics

It is known that meglumine is a poorly metabolized derivative of sorbitol .

Result of Action

Meglumine is used to increase the aqueous solubility of lipophilic drugs and improve their absorption . In its conjugated form, it is used as a contrast agent .

Action Environment

It is known that it can be used as a reactant to prepare water-soluble polymer for the selective removal of arsenic from aqueous water .

Safety and Hazards

properties

IUPAC Name |

6-(methylamino)hexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.ClH/c1-8-2-4(10)6(12)7(13)5(11)3-9;/h4-13H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPZZAVJXDZHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956956 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35564-86-4 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is N-Methyl-D-glucamine Hydrochloride used in studying the pore-forming activity of Cry toxins?

A1: this compound is used as a marker molecule in assays designed to assess the pore-forming ability of Cry toxins, like Cry1Aa, produced by Bacillus thuringiensis. These toxins target insect midgut cells and form pores in the cell membrane, leading to cell death. Researchers can track the permeation of this compound, alongside other molecules of varying sizes, through the formed pores. This provides information about the size and characteristics of the pores created by the toxin.

Q2: What do the results using this compound reveal about the role of helix 3 and helix 4 in Cry1Aa toxin pore formation?

A2: The research papers demonstrate that mutations in both helix 3 and helix 4 of the Cry1Aa toxin can significantly affect its pore-forming ability. When mutations reduced the toxin's ability to form pores, the permeability of the membrane to this compound was reduced proportionally to the reduction in permeability to other tested molecules. This suggests that the mutations primarily impacted the toxin's capacity to form pores, rather than altering the selectivity or properties of the formed pores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)

![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)

![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)